COX-2 Selectivity in Human Whole Blood: Rofecoxib vs. Celecoxib
In a human whole blood assay, rofecoxib demonstrates a significantly higher biochemical selectivity for COX-2 over COX-1 compared to celecoxib. The COX-1/COX-2 IC50 ratio for rofecoxib is 272, while the ratio for celecoxib is 29.6 [1]. This nearly 9-fold difference in selectivity is a key differentiator for studies focused on COX-1 sparing.
| Evidence Dimension | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
|---|---|
| Target Compound Data | COX-1/COX-2 IC50 ratio: 272 |
| Comparator Or Baseline | Celecoxib: COX-1/COX-2 IC50 ratio: 29.6 |
| Quantified Difference | Rofecoxib is 9.2 times more selective than celecoxib. |
| Conditions | Human whole blood assay measuring inhibition of platelet COX-1 and monocyte COX-2. |
Why This Matters
This data is essential for researchers selecting a reference COX-2 inhibitor where minimizing COX-1 inhibition is a critical experimental parameter.
- [1] Warner, T. D., Giuliano, F., Vojnovic, I., Bukasa, A., Mitchell, J. A., & Vane, J. R. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568. View Source
